molecular formula C₇H₉Cl₂N B1146307 4-Chloro-3,5-dimethylpyridine CAS No. 19524-10-8

4-Chloro-3,5-dimethylpyridine

Cat. No.: B1146307
CAS No.: 19524-10-8
M. Wt: 178.06
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Description

4-Chloro-3,5-dimethylpyridine is a chemical compound with the molecular formula C7H8ClN It is a derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position and two methyl groups at the third and fifth positions on the pyridine ring

Mechanism of Action

Target of Action

4-Chloro-3,5-dimethylpyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling . These reagents are relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The mode of action of this compound involves its interaction with the organoboron reagents in the SM coupling . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the SM coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with the organoboron reagents .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is widely used in organic synthesis, enabling the creation of a variety of complex organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction requires specific reaction conditions, including the presence of a palladium catalyst and organoboron reagents . Additionally, the reaction is known to be exceptionally mild and functional group tolerant . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-dimethylpyridine can be achieved through several methods. One common approach involves the chlorination of 3,5-dimethylpyridine. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position on the pyridine ring.

Another method involves the reaction of 3,5-dimethylpyridine with a chlorinating agent in the presence of a catalyst. For example, the use of phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) can facilitate the chlorination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dimethylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methyl groups.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for the reduction of the pyridine ring.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives, depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of the methyl groups.

    Reduction Reactions: Products include piperidine derivatives formed by the reduction of the pyridine ring.

Scientific Research Applications

4-Chloro-3,5-dimethylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents due to its potential biological activity.

    Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and catalysts.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Comparison with Similar Compounds

4-Chloro-3,5-dimethylpyridine can be compared with other similar compounds, such as:

    3,5-Dimethylpyridine: Lacks the chlorine atom, which can affect its reactivity and biological activity.

    4-Chloro-2,6-dimethylpyridine: Has chlorine and methyl groups at different positions, leading to different chemical and biological properties.

    4-Chloro-3-methylpyridine: Contains only one methyl group, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other pyridine derivatives.

Properties

IUPAC Name

4-chloro-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZPYCAYJQTSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932107
Record name 4-Chloro-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143798-73-6
Record name 4-Chloro-3,5-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143798-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride was loaded into a reaction vessel equipped with a stirrer, a condenser, a dropping funnel, and a nitrogen bubbler. The temperature was lowered to 0-5ℑ C. and 3,5-lutidine was added dropwise, keeping the temperature between 0 and 10ℑ C. When the addition was complete the reaction mixture was refluxed for 18 hours. The mixture was cooled to 65ℑ C. and toluene (4 volumes) were added. 1.5 volumes of the mixture were distilled under vacuum. The heavy brown precipitate was collected by filtration. The crude product was recrystallized from methanol (3 volumes). Filtration afforded the product, 4-Chloro-3,5-Lutidine, as a beige solid, this was washed with methanol and dried under vacuum at 40ℑ C.; yield: 75%.
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